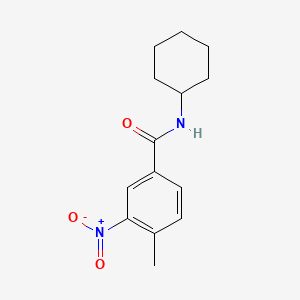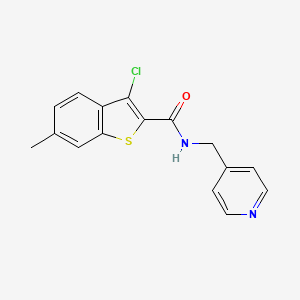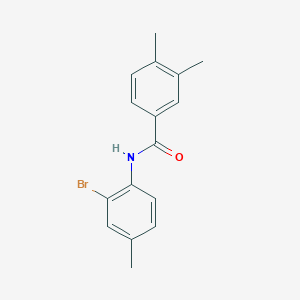
ethyl 5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylate is a synthetic compound that belongs to the indole family. It is commonly known as URB597 and is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down the endocannabinoid anandamide. URB597 has gained attention in the scientific community due to its potential therapeutic applications in various diseases, including anxiety, depression, and pain.
作用机制
URB597 is a selective inhibitor of ethyl 5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylate, an enzyme that breaks down the endocannabinoid anandamide. By inhibiting ethyl 5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylate, URB597 increases the levels of anandamide in the brain, which in turn activates the endocannabinoid system. The endocannabinoid system is involved in various physiological processes, including pain, anxiety, and inflammation. The activation of the endocannabinoid system by URB597 is thought to be responsible for its therapeutic effects.
Biochemical and Physiological Effects
URB597 has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to increase the levels of anandamide in the brain, which in turn activates the endocannabinoid system. Activation of the endocannabinoid system by URB597 has been shown to reduce anxiety and depression-like behaviors in animal models. It has also been found to have analgesic effects in models of neuropathic pain. Additionally, URB597 has been shown to have neuroprotective effects in various neurodegenerative diseases, including Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
URB597 has several advantages for lab experiments. It is a highly selective inhibitor of ethyl 5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylate and has been shown to be effective in various preclinical models. It has also been found to be well-tolerated and has a good safety profile. However, URB597 has some limitations for lab experiments. It has a short half-life and requires frequent dosing to maintain therapeutic levels. Additionally, URB597 has poor solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
URB597 has shown promising results in preclinical studies and has potential therapeutic applications in various diseases. Future research should focus on the development of more potent and selective inhibitors of ethyl 5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylate. Additionally, the clinical efficacy and safety of URB597 should be evaluated in human trials. Finally, the potential interactions of URB597 with other drugs should be explored to avoid any potential adverse effects.
合成方法
URB597 was first synthesized in 2003 by a group of researchers at the University of Urbino, Italy. The synthesis involves the reaction of 2-methylindole with 3-methylbenzoyl chloride in the presence of a base, followed by esterification with ethyl alcohol. The final product is purified by chromatography to obtain URB597 in high yield and purity.
科学研究应用
URB597 has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, URB597 has been shown to reduce anxiety and depression-like behaviors in animal models. It has also been found to have analgesic effects in models of neuropathic pain. Additionally, URB597 has been studied for its potential neuroprotective effects in various neurodegenerative diseases, including Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
ethyl 5-hydroxy-2-methyl-1-(3-methylphenyl)indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-4-23-19(22)18-13(3)20(14-7-5-6-12(2)10-14)17-9-8-15(21)11-16(17)18/h5-11,21H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFFTSBSFGSJFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C3=CC=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-methoxy-3-(4-morpholinylmethyl)benzylidene]-4-morpholinamine](/img/structure/B5585020.png)
![5-ethyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5585040.png)

![8-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5585055.png)

![N-[2-[4-(dimethylamino)phenyl]-1-(hydrazinocarbonyl)vinyl]benzamide](/img/structure/B5585062.png)
![6-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5585067.png)
![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-3-isopropyl-5-isoxazolecarboxamide](/img/structure/B5585071.png)
![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B5585101.png)
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5585108.png)
![5-phenyl-N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5585116.png)
![4-[(2,5-dimethyl-3-thienyl)sulfonyl]morpholine](/img/structure/B5585119.png)
